4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
Description
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Properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-6-8-12(9-7-11)10-20-16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFNFIZBCRIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C16H17ClN2OS
- Molecular Weight : 320.84 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported the following minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study focused on its effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 18.5 |
| A549 (lung cancer) | 22.3 |
The compound was found to induce apoptosis in these cell lines, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in various biological processes. Notably:
- Acetylcholinesterase (AChE) : Exhibited moderate inhibition with an IC50 of 50 µM.
- Butyrylcholinesterase (BChE) : Showed stronger inhibition with an IC50 of 30 µM.
These findings suggest that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups. -
Case Study on Cancer Treatment :
In a preclinical model of breast cancer, administration of this compound led to reduced tumor size and improved survival rates in treated animals compared to untreated controls.
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline?
The synthesis typically involves multi-step reactions:
Core formation : Cyclization of a tetrahydroquinazoline precursor using thiourea derivatives or mercapto intermediates under reflux conditions (ethanol or THF, 60–80°C).
Sulfanyl group introduction : Reaction with 4-methylbenzyl thiol or its halogenated analogs via nucleophilic substitution.
Chlorination : Position-specific chlorination using POCl₃ or SOCl₂, optimized at 0–5°C to minimize side reactions.
Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the tetrahydroquinazoline ring protons appear as multiplet signals at δ 1.5–2.5 ppm .
- Infrared (IR) Spectroscopy : Detects thioether (C–S–C, ~650 cm⁻¹) and aromatic C–Cl (~550 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₈ClN₂S, exact mass 329.08 g/mol) .
Q. How is the compound’s purity assessed during synthesis?
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) identifies impurities at trace levels (<0.5%).
- Melting point analysis (reported range: 145–148°C) ensures consistency with literature values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction reveals:
- Dihedral angles between the tetrahydroquinazoline core and 4-methylbenzyl group (~15–25°), indicating non-planar conformations that influence reactivity.
- Hydrogen bonding networks (e.g., N–H···S interactions) stabilize the crystal lattice, with unit cell parameters (e.g., a=10.058 Å, b=10.648 Å, c=10.879 Å in triclinic systems) .
Q. What strategies address contradictory bioactivity data in different assays?
- Dose-response normalization : Compare IC₅₀ values across assays (e.g., anticancer vs. antiviral) using standardized cell lines (e.g., HeLa, Vero).
- Solvent effects : DMSO concentration >0.1% may artifactually inhibit enzyme targets; use lower concentrations or alternative solvents (e.g., PEG-400) .
Q. How can computational modeling predict structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
